2-Chloro-5-((4-methylpiperidin-1-yl)methyl)aniline
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Overview
Description
2-Chloro-5-((4-methylpiperidin-1-yl)methyl)aniline is an organic compound that belongs to the class of aniline derivatives. It features a chloro-substituted benzene ring and a piperidine moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((4-methylpiperidin-1-yl)methyl)aniline typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-methylpiperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired aniline derivative. Common reagents used in this synthesis include palladium catalysts and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((4-methylpiperidin-1-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-((4-methylpiperidin-1-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((4-methylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-((4-methylpiperidin-1-yl)methyl)benzamide
- 2-Chloro-5-((4-methylpiperidin-1-yl)methyl)phenol
- 2-Chloro-5-((4-methylpiperidin-1-yl)methyl)benzoic acid
Uniqueness
2-Chloro-5-((4-methylpiperidin-1-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and piperidine groups allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds .
Properties
IUPAC Name |
2-chloro-5-[(4-methylpiperidin-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQBIGQZHHOPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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